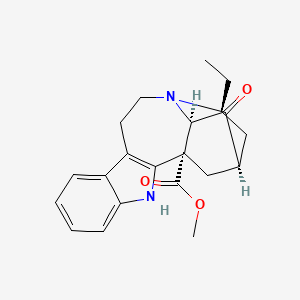

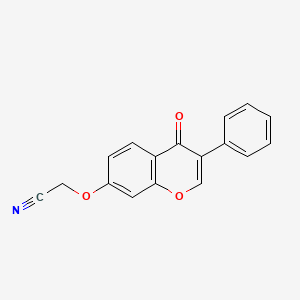

2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

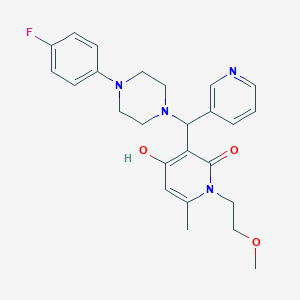

The compound “2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetonitrile” is a type of coumarin derivative . Coumarins, or benzopyran-2-ones, are a group of naturally occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .

Synthesis Analysis

The synthesis of coumarin systems has been a focus for many organic and pharmaceutical chemists due to their highly valuable biological and pharmaceutical properties . The synthesis methods are carried out in both classical and non-classical conditions, particularly under green conditions such as using green solvents, catalysts, and other procedures . The yield of the synthesized compound was 0.292 g (56.3%), with a melting point of 268–270°C .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H NMR (DMSO-d6) and 13C NMR (DMSO-d6) were used to analyze the proton and carbon chemical shifts respectively .Chemical Reactions Analysis

The chemical reactions of “this compound” can be analyzed using various techniques. For instance, the presence of the ferulic portion moved the carbon and proton chemical shifts of all neighboring protons/carbons (2′, 5′, and 6′) to lower field .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, the yield of the synthesized compound was 0.292 g (56.3%), with a melting point of 268–270°C .Applications De Recherche Scientifique

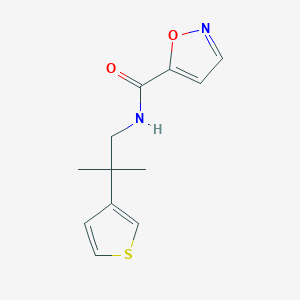

Synthesis and Antioxidant Activity

A study explored the synthesis of heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety using 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile as a key intermediate. This work led to the creation of compounds with potential antioxidant activities comparable to ascorbic acid (El‐Mekabaty, 2015).

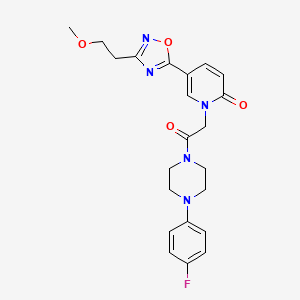

Regioselective Synthesis

Research has demonstrated a base-promoted synthesis of partially reduced benzo[e]indene and benzo[h]quinolines, highlighting the versatility of similar compounds in creating functionalized chemical structures through oxidative cyclization (Singh et al., 2015).

Electrochemical Properties

The oxidation and reduction potentials of phenylthiyl radicals in acetonitrile were studied, emphasizing the electrochemical properties and solvation effects of similar compounds, which could influence their reactivity in various chemical processes (Larsen et al., 2001).

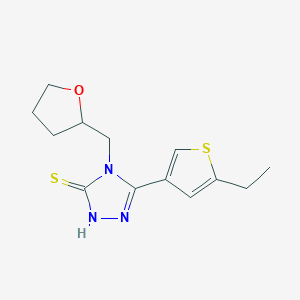

Synthesis of Functionalized Helicenes

An efficient method for synthesizing partially hydrogenated functionalized helicenes was developed, showcasing the potential for creating complex molecular structures from simpler precursors like 2-oxo-2H-benzo[h]chromene derivatives (Goel et al., 2011).

Oxidation of Organic Sulfides

The selective oxidation of organic sulfides to sulfoxides using oxo(salen)chromium(V) complexes in acetonitrile was investigated, providing insights into the mechanisms of oxidation reactions and their selectivity (Sevvel et al., 2000).

Propriétés

IUPAC Name |

2-(4-oxo-3-phenylchromen-7-yl)oxyacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO3/c18-8-9-20-13-6-7-14-16(10-13)21-11-15(17(14)19)12-4-2-1-3-5-12/h1-7,10-11H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYIWGKZODLGAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3,4-dihydroisoquinolin-2(1H)-yl)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2684920.png)

![N-[4-(morpholin-4-yl)phenyl]guanidine hydrochloride](/img/structure/B2684924.png)

![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid](/img/structure/B2684927.png)

![4-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzonitrile](/img/structure/B2684929.png)

![2-Chloro-1-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethan-1-one](/img/structure/B2684930.png)

![2-[[5-(3,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/no-structure.png)